molecular formula C9H8BrFN2 B8242028 6-Bromo-4-fluoro-1,2-dimethyl-benzimidazole

6-Bromo-4-fluoro-1,2-dimethyl-benzimidazole

Cat. No.: B8242028
M. Wt: 243.08 g/mol
InChI Key: FPZMRNXLZIOUPL-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-1,2-dimethyl-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with bromine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-fluoro-1,2-dimethyl-benzimidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method involves the reaction of 4-bromo-2-fluoroaniline with 2,3-dimethylbenzoyl chloride under acidic conditions to form the desired benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-fluoro-1,2-dimethyl-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine or fluorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl groups to carboxylic acids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding amine derivatives.

Major Products Formed

The major products formed from these reactions include substituted benzimidazoles, carboxylic acids, and amine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-1,2-dimethyl-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-fluoro-2-methylbenzene
  • 6-Chloro-4-fluoro-1,2-dimethyl-benzimidazole
  • 5-Bromo-4-fluoro-1,2-dimethyl-benzimidazole

Uniqueness

6-Bromo-4-fluoro-1,2-dimethyl-benzimidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required .

Properties

IUPAC Name

6-bromo-4-fluoro-1,2-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFN2/c1-5-12-9-7(11)3-6(10)4-8(9)13(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZMRNXLZIOUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=C(C=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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